BrC1=CN=CN=C1C2=CC=C(C)C(C)=C2
. 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom and a 3,4-dimethylphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine can be sourced from chemical suppliers specializing in organic compounds. It is classified as a pyrimidine derivative, which is a category of compounds known for their significance in pharmaceuticals and agrochemicals. The compound's chemical formula is C12H11BrN2, with a molecular weight of approximately 251.13 g/mol.
The synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The general synthetic route includes:
In industrial settings, the process may utilize larger-scale reactions involving solvents like toluene or xylene for enhanced efficiency. Purification techniques such as crystallization or chromatography are employed to yield high-purity products.
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine participates in various chemical reactions, including:
For nucleophilic substitution reactions, typical reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). Oxidation can be performed using hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA), while reduction may involve lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
The mechanism of action of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine involves several key interactions at the molecular level:
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine exhibits several notable physical and chemical properties:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm its structure and purity.
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine has various applications across scientific disciplines:
Research indicates that derivatives of this compound may exhibit neuroprotective properties and could be utilized in developing treatments for neurodegenerative diseases.
Pyrimidine derivatives represent a cornerstone of medicinal chemistry due to their ubiquitous presence in biological systems and structural versatility. As a diazine heterocycle, pyrimidine’s meta-position nitrogen substitution enables aromatic stability while facilitating diverse electronic interactions with biological targets. This scaffold is integral to nucleic acid components (cytosine, thymine, uracil) and numerous therapeutics, particularly kinase inhibitors [5]. The electron-deficient ring system allows regioselective substitution, enabling medicinal chemists to fine-tune pharmacokinetic properties and target affinity. Pyrimidine-based drugs dominate oncology and antimicrobial therapy, with examples including the EGFR inhibitor erlotinib and antiviral agent zidovudine. The scaffold’s synthetic accessibility further supports its utility in high-throughput synthesis and structure-activity relationship (SAR) studies, establishing it as a privileged structure in rational drug design [5].
Table 1: Representative Bioactive Pyrimidine Derivatives
Compound Name | Molecular Formula | Therapeutic Area | Key Structural Features |
---|---|---|---|
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | C₁₂H₁₁BrN₂ | Research compound | Bromine at C5, dimethylphenyl at C4 |
5-Bromo-4-phenylpyrimidine | C₁₀H₇BrN₂ | Synthetic intermediate | Unsubstituted phenyl at C4 |
2-Amino-4-(3,4-dimethylphenyl)pyrimidine | C₁₂H₁₃N₃ | Neuroprotective research | Amino group at C2 |
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine (CAS 941294-38-8) exemplifies strategic functionalization of the pyrimidine core. Its molecular formula C₁₂H₁₁BrN₂ (MW 263.13 g/mol) incorporates two critical moieties: a bromine atom at the C5 position and a 3,4-dimethylphenyl group at C4 [2] . The bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling conversion to advanced intermediates. Computed properties include an XLogP3 value of 3.3, indicating moderate lipophilicity, and a polar surface area of 25.78 Ų, suggesting reasonable membrane permeability .
The 3,4-dimethylphenyl substituent enhances electron density at C4 through hyperconjugation, while the ortho-methyl groups impose steric constraints influencing molecular conformation. This is evidenced in the SMILES notation CC₁=C(C=C(C=C₁)C₂=NC=NC=C₂Br)C, which maps the connectivity and branching [5]. Nuclear magnetic resonance (NMR) would predict distinctive chemical shifts: the C5 bromine deshields adjacent protons (C6-H ≈ δ 8.90 ppm), while methyl groups exhibit upfield signals (≈ δ 2.30 ppm). The compound’s crystallinity is inferred from its storage recommendation at 2-8°C [5], though experimental melting point data remains unreported in available literature.
Table 2: Comparative Analysis of Substituted Pyrimidines
Structural Feature | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | 5-Bromo-4-(4-methylphenyl)pyrimidine | 5-Bromo-4-phenylpyrimidine |
---|---|---|---|
CAS Number | 941294-38-8 | 149323-50-2 | 3543-46-2 |
Molecular Weight (g/mol) | 263.13 | 249.11 | 235.08 |
Aryl Substituent | 3,4-Dimethylphenyl | 4-Methylphenyl | Phenyl |
logP (Predicted) | 3.3 | 2.9 | 2.5 |
Synthetic Utility | High (dual steric/electronic modulation) | Moderate (electronic modulation only) | Low (unoptimized) |
Electronically, the C5 bromine reduces π-electron density, enhancing susceptibility to nucleophilic substitution relative to non-halogenated analogs. Conversely, the 3,4-dimethylphenyl group exhibits +I and +R effects, creating an electronic asymmetry that governs reactivity patterns. This duality enables orthogonal derivatization: electrophilic aromatic substitution occurs preferentially at the phenyl ring’s C2 position (sterically accessible), while nucleophilic displacement targets C5 of the pyrimidine . Such controlled reactivity underpins its value in constructing complex pharmacophores, such as triazolopyrimidine hybrids like 7-(3-bromophenyl)-5-(3,4-dimethylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (ChemDiv K832-4465) [7]. The compound’s structural uniqueness lies in this synergistic combination of steric bulk and electronic polarization, unavailable in simpler analogs like 5-bromo-2,4-dimethylpyrimidine (CAS 69696-37-3) .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7